(R)-(S)-Bppfa
Description
(R)-(S)-Bppfa is a chiral bidentate phosphine ligand featuring a ferrocene backbone with two phosphine groups and an additional coordinating amine group, forming a tridentate structure in certain configurations. It is widely employed in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and carbonylation. The ligand’s chirality arises from the stereochemical arrangement of its substituents, enabling enantioselective control in reactions producing chiral molecules. Its modular structure allows for fine-tuning of steric and electronic properties, making it adaptable to diverse catalytic systems .
Properties
Molecular Formula |
C38H47FeNP2 |
|---|---|
Molecular Weight |
635.6 g/mol |
IUPAC Name |
cyclopentyl(diphenyl)phosphane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron |
InChI |
InChI=1S/C21H28NP.C17H19P.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h4-9,11-14,17,20-21H,10,15-16H2,1-3H3;1-6,9-12,17H,7-8,13-14H2;/t17-,20?,21?;;/m1../s1 |
InChI Key |
SUVRUPVBCZXLHG-GWSURVETSA-N |
Isomeric SMILES |
C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic and Structural Insights
- This is less problematic in bidentate ligands like BPPM .
- Solvent and Temperature Sensitivity : this compound’s performance is highly dependent on reaction conditions. For example, in hydroesterification, optimal activity requires precise solvent mixtures (e.g., CH₂Cl₂-EtOH) and temperatures (~50°C) .
- Stability : Unlike PhTRAP, this compound-derived catalysts may degrade under prolonged hydrogenation conditions, leading to incomplete reactions .
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